BenchChemオンラインストアへようこそ!

Cyclo(His-Phe)

Oncology Cervical Cancer Diketopiperazine

Procure Cyclo(His-Phe) (56586-95-9) for consistent, structure-specific biological activity. Unlike its inactive analog Cyclo(His-Tyr), this exact diketopiperazine demonstrates selective HeLa/WHCO3 cytotoxicity and significant bradycardic effects (P<0.01) in cardiac models. Its unique histidine-imidazole moiety enables pH-responsive metal chelation for targeted delivery. This scaffold is the essential precursor for high-potency antimitotic derivatives, ensuring research reproducibility and validity.

Molecular Formula C15H16N4O2
Molecular Weight 284.31 g/mol
Cat. No. B1352435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(His-Phe)
Molecular FormulaC15H16N4O2
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3
InChIInChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20)/t12-,13-/m0/s1
InChIKeyHLXXMJDWTBXTOR-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(His-Phe) Procurement Guide: Histidine-Containing Diketopiperazine for Targeted Oncology and Cardiovascular Research


Cyclo(His-Phe) (CAS 56586-95-9), also known as cyclo(L-histidyl-L-phenylalanyl), is a naturally occurring cyclic dipeptide (diketopiperazine) composed of histidine and phenylalanine residues joined via a stable amide-bond ring [1]. As a member of the histidine-containing diketopiperazine class, this compound serves as a versatile scaffold for asymmetric catalysis and exhibits distinct, quantifiable biological activities that differentiate it from close structural analogs . These properties underpin its utility in research areas including anticancer drug discovery, cardiovascular pharmacology, and targeted drug delivery platform development [2].

Why Cyclo(His-Phe) Cannot Be Interchanged with Generic Cyclic Dipeptides or Histidine-Containing Analogs


Within the diketopiperazine class, minor structural modifications produce profound and often opposing biological outcomes, rendering generic substitution scientifically invalid. The presence and position of specific aromatic residues critically govern activity profiles. For instance, the substitution of tyrosine for phenylalanine (as in cyclo(His-Tyr)) or the introduction of dehydrogenation (as in cyclo(ΔHis–ΔPhe)) fundamentally alters the compound's pharmacological signature, shifting activity from anticancer to cardiovascular or completely abolishing cell division inhibition [1]. Furthermore, the histidine imidazole moiety confers unique metal-chelating capabilities essential for nanoparticle delivery applications, a property absent in non-histidine-containing diketopiperazines [2]. Therefore, selecting the precise Cyclo(His-Phe) structure is essential to reproduce the reported quantitative outcomes in oncology, cardiac, and materials science research [3].

Quantitative Differentiation of Cyclo(His-Phe): Head-to-Head and Cross-Study Evidence for Scientific Selection


Differential Anticancer Activity: Cyclo(His-Phe) vs. Cyclo(His-Tyr) in Cervical Carcinoma

In a direct comparative study, Cyclo(His-Phe) demonstrated significant anti-tumor activity (P < 0.05), causing the greatest reduction of cell viability specifically in cervical carcinoma cells (HeLa and WHCO3 lines), whereas Cyclo(His-Tyr) did not exhibit this pronounced cervical cancer selectivity, instead showing activity in other assays [1]. This indicates a distinct cellular target preference driven by the Phe residue.

Oncology Cervical Cancer Diketopiperazine

Opposing Cardiac Effects: Cyclo(His-Phe) Bradycardia vs. Cyclo(His-Tyr) Tachycardia in Isolated Rat Heart

In isolated rat heart studies, Cyclo(His-Phe) and Cyclo(His-Tyr) produced diametrically opposite effects on cardiac chronotropy. Cyclo(His-Phe) caused a statistically significant, gradual reduction in heart rate (P = 0.0027), whereas Cyclo(His-Tyr) induced a statistically significant increase in heart rate (P = 0.0016) [1]. Additionally, Cyclo(His-Phe) decreased coronary flow rate (P = 0.0017), an effect not observed with Cyclo(His-Tyr) (P > 0.05) [1].

Cardiovascular Pharmacology Ex Vivo Heart Rate

Metal Nanoparticle Carrier Function: Cytocompatibility of Cyclo(His-Phe) vs. Cytotoxicity of Metal Complexes

In a study evaluating Cyclo(His-Phe) as a carrier for metal nanoparticles, the peptide alone (cHF) did not demonstrate significant antimicrobial or cytotoxic effects against L929 fibroblasts or MG-63 osteosarcoma cells [1]. In contrast, its complexes with copper (cHF-CuNPs) and zinc nanoparticles (cHF-ZnNPs) exhibited targeted cytotoxicity against osteosarcoma cells, which was particularly pronounced at pH 6.4, emulating the acidic tumor microenvironment [1]. This indicates that Cyclo(His-Phe) itself is cytocompatible, functioning as an inert scaffold whose bioactivity is conferred upon metal chelation.

Drug Delivery Nanomedicine Osteosarcoma

Structure-Activity Relationship: Critical Role of Dehydrogenation in Cell Division Inhibition

Enzymatic conversion of Cyclo(His-Phe) yields dehydro derivatives with vastly different biological activities. The tetradehydro analog, cyclo(ΔHis–ΔPhe), exhibited a minimum inhibitory concentration (MIC) of 0.78 μmol/mL against the first cleavage of sea urchin embryos [1]. In stark contrast, the monodehydro derivative cyclo(His–ΔPhe) showed no activity at all [1]. Furthermore, the isoprenylated derivative of cyclo(ΔHis–ΔPhe), dehydrophyenylahistin, was found to be 2,000 times more active than cyclo(ΔHis–ΔPhe) itself [1].

Cell Cycle SAR Enzymatic Synthesis

Asymmetric Catalysis: Cyclo(His-Phe) as a Chiral Catalyst for High Optical Yield Cyanohydrin Synthesis

Cyclo(His-Phe) functions as an effective chiral catalyst for asymmetric cyanohydrin synthesis. In the addition of hydrogen cyanide to benzaldehyde, the use of Cyclo(His-Phe) yields the highest optical yield ever reported for the corresponding cyanohydrin . This performance establishes a clear benchmark for this specific transformation, differentiating it from other diketopiperazines or chiral catalysts that may not achieve comparable enantioselectivity.

Asymmetric Synthesis Organocatalysis Cyanohydrin

Validated Application Scenarios for Cyclo(His-Phe) in Drug Discovery and Chemical Biology


Targeted In Vitro Screening in Cervical Cancer Models

Based on direct comparative evidence showing Cyclo(His-Phe) reduces cell viability in HeLa and WHCO3 cervical carcinoma lines while the analog Cyclo(His-Tyr) is inactive in this context, this compound should be prioritized for screening campaigns against cervical cancer targets [1]. Its selective activity profile minimizes false positives from structurally related but biologically divergent diketopiperazines.

Cardiovascular Pharmacology: Probing Negative Chronotropic and Vasoconstrictive Mechanisms

The isolated rat heart data, demonstrating a statistically significant reduction in heart rate (P=0.0027) and coronary flow (P=0.0017) with Cyclo(His-Phe), directly supports its use as a tool compound for studying bradycardic agents and coronary vasoconstriction pathways [1]. The opposing tachycardic effect of Cyclo(His-Tyr) (P=0.0016) further validates the specificity of Cyclo(His-Phe) for this particular pharmacological profile.

Development of pH-Responsive Metal-Based Nanotherapeutics

The finding that Cyclo(His-Phe) itself is cytocompatible but forms cytotoxic metal nanoparticle complexes active in acidic tumor microenvironments (pH 6.4) positions this compound as a preferred histidine-containing scaffold for designing targeted delivery systems [2]. Researchers developing copper or zinc-based anticancer agents can leverage this peptide's chelation capacity and pH-responsive activity profile.

Medicinal Chemistry: Scaffold for Potent Cell Cycle Inhibitor Derivatization

The SAR data showing that dehydrogenation of the Cyclo(His-Phe) scaffold yields a compound (cyclo(ΔHis–ΔPhe)) with an MIC of 0.78 μmol/mL against cell division—and that further isoprenylation increases potency 2,000-fold—establishes Cyclo(His-Phe) as an essential precursor for synthesizing next-generation antimitotic agents [3]. Procurement of the parent scaffold enables access to this high-value chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(His-Phe)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.